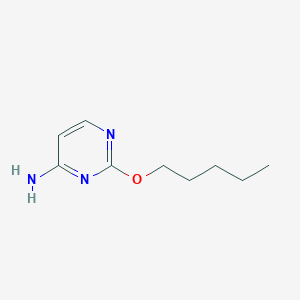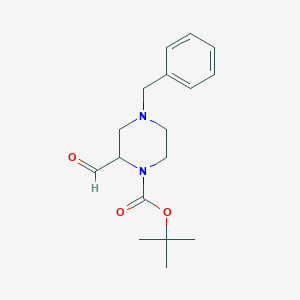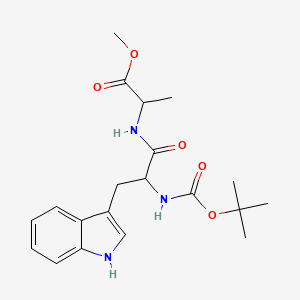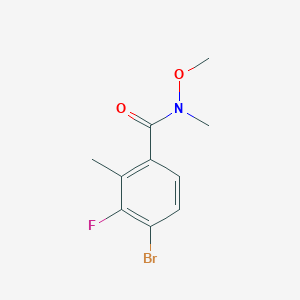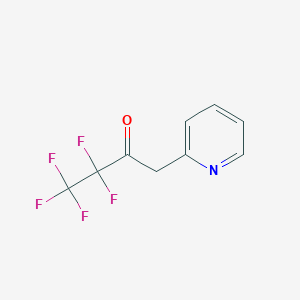![molecular formula C12H15NO6 B14013693 2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid CAS No. 7399-89-5](/img/structure/B14013693.png)
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of 2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid typically involves the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the condensation process. The resulting product is then characterized using various spectroscopic techniques, including ultraviolet-visible spectroscopy, FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC-MS) .
Analyse Chemischer Reaktionen
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Condensation: As mentioned in the preparation methods, the compound itself is formed through a condensation reaction.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has shown potential as an antibacterial agent, particularly against E.
Medicine: Its antibacterial properties make it a candidate for the development of new antibacterial drugs.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The antibacterial activity of 2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid is primarily due to its ability to bind to bacterial proteins and inhibit their function . The compound’s molecular structure allows it to interact with specific bacterial enzymes, disrupting their normal activity and leading to bacterial cell death. This mechanism of action is supported by molecular docking studies that show a high binding affinity for bacterial proteins .
Vergleich Mit ähnlichen Verbindungen
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid can be compared to other similar compounds, such as:
Nicotinic Acid Derivatives: Compounds like 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid share structural similarities and exhibit comparable antibacterial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
7399-89-5 |
|---|---|
Molekularformel |
C12H15NO6 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H8O5.C2H7NO/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15;3-1-2-4/h1-5,11H,(H,12,13)(H,14,15);4H,1-3H2 |
InChI-Schlüssel |
KKSNLUODLLYPTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C(C(=O)O)C(=O)O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


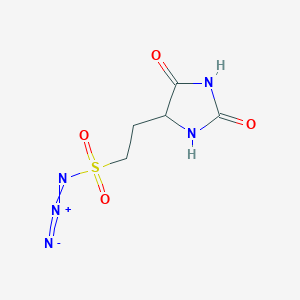
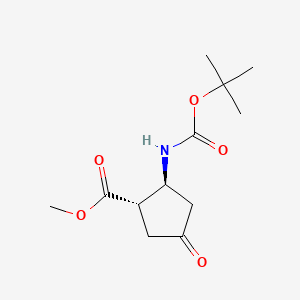
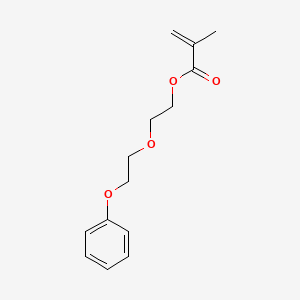
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14013640.png)

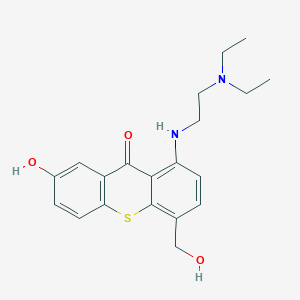
![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)
![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)

